tert-Butyl 2-allylhydrazinecarboxylate
Description
Properties
Molecular Formula |
C8H16N2O2 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
tert-butyl N-(prop-2-enylamino)carbamate |
InChI |
InChI=1S/C8H16N2O2/c1-5-6-9-10-7(11)12-8(2,3)4/h5,9H,1,6H2,2-4H3,(H,10,11) |
InChI Key |
ZWVCFOODNVEFBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NNCC=C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The predominant synthetic approach to tert-Butyl 2-allylhydrazinecarboxylate involves the nucleophilic substitution reaction between tert-butyl hydrazinecarboxylate and allyl bromide under basic conditions. The reaction typically proceeds in an organic solvent environment, such as dichloromethane or tetrahydrofuran, with potassium carbonate serving as the base to facilitate deprotonation and promote nucleophilic attack.
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| 1 | tert-Butyl hydrazinecarboxylate | Dissolved in organic solvent | Starting material |
| 2 | Allyl bromide | Added dropwise under stirring | Alkylation at hydrazine nitrogen |
| 3 | Potassium carbonate | Base, typically 1.5 equiv. | Deprotonates hydrazine for nucleophilicity |
| 4 | Reaction temperature | Room temperature to reflux | Reaction completion over several hours |
| 5 | Purification | Recrystallization or chromatography | Isolated this compound |
This method yields a white crystalline solid product soluble in organic solvents, consistent with the compound’s physical profile reported in the literature.
Industrial Scale Considerations
On an industrial scale, the synthesis is optimized by:
- Using industrial-grade solvents (e.g., technical grade dichloromethane)
- Employing large-scale purification techniques such as distillation or industrial chromatography
- Adjusting reaction parameters to maximize yield and purity while minimizing by-products
The reaction conditions remain largely similar but are scaled with process controls to ensure reproducibility and safety.
Detailed Reaction Mechanism and Chemical Analysis
Mechanism Overview
The key step is the nucleophilic substitution at the allyl bromide electrophilic site by the hydrazine nitrogen anion generated under basic conditions. The base (potassium carbonate) abstracts a proton from the hydrazine nitrogen, increasing its nucleophilicity and enabling attack on the allyl bromide carbon bearing the leaving group (bromide).
Reaction Monitoring and Yield
- Reaction progress is typically monitored by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
- Yields reported in research vary but generally range from 70% to 90% depending on reaction time, temperature, and purification method.
Purification Techniques
Following synthesis, purification is critical to isolate this compound with high purity. Common methods include:
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Recrystallization | Dissolving crude product in suitable solvent and slow cooling | High purity, simple | May require multiple attempts |
| Column Chromatography | Separation based on polarity differences on silica gel | Effective for complex mixtures | Time-consuming, solvent-intensive |
| Industrial Chromatography | Large-scale version of column chromatography | Scalable, reproducible | Requires specialized equipment |
| Distillation | Separation based on boiling points | Useful if impurities differ significantly | Not suitable if compound decomposes |
Comparative Table of Preparation Parameters
| Parameter | Typical Laboratory Scale | Industrial Scale |
|---|---|---|
| Solvent | Dichloromethane or tetrahydrofuran | Industrial-grade dichloromethane |
| Base | Potassium carbonate | Potassium carbonate or alternatives |
| Temperature | Room temperature to reflux | Controlled temperature reactors |
| Reaction Time | Several hours (4-8 h) | Optimized for throughput (2-6 h) |
| Purification | Recrystallization or column chromatography | Industrial chromatography, distillation |
| Yield | 70-90% | 80-95% |
Research Findings and Notes on Reaction Optimization
- Solvent Choice: Polar aprotic solvents like tetrahydrofuran enhance nucleophilicity and reaction rate but dichloromethane is preferred for ease of removal and product solubility.
- Base Selection: Potassium carbonate is effective; stronger bases can lead to side reactions such as elimination or over-alkylation.
- Temperature Control: Elevated temperatures increase reaction rate but may also increase side reactions; thus, reflux conditions are optimized carefully.
- Purification Impact: Choice of purification affects final product purity and yield; chromatography provides higher purity but at increased cost and solvent use.
Chemical Reactions Analysis
Types of Reactions: 1-Allyl-2-Boc-hydrazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The allyl group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Oxidation and Reduction: The hydrazine moiety can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.
Cyclization Reactions: The compound can undergo cyclization to form heterocyclic structures, which are valuable in medicinal chemistry.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as allyl halides and bases like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Formation of substituted hydrazines.
Oxidation: Formation of hydrazones or azo compounds.
Reduction: Formation of amines or hydrazides.
Scientific Research Applications
1-Allyl-2-Boc-hydrazine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the preparation of bioactive compounds and enzyme inhibitors.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of potential anticancer and antiviral agents.
Industry: Applied in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 1-Allyl-2-Boc-hydrazine involves its reactivity towards various electrophiles and nucleophiles. The Boc group provides protection to the hydrazine moiety, allowing selective reactions at the allyl group. Upon deprotection, the hydrazine can participate in further reactions, targeting specific molecular pathways and enzymes .
Comparison with Similar Compounds
Key Observations :
Key Observations :
- Yields for tert-butyl hydrazinecarboxylates range from 80–95%, influenced by substituent complexity and deprotection efficiency .
- Purification often involves chromatography or precipitation, with polar substituents (e.g., tetrahydropyran) requiring more refined techniques .
Physical Properties and Stability
| Compound | Physical State | Solubility/Storage | Stability |
|---|---|---|---|
| This compound* | Likely waxy solid | Moisture-sensitive; store at 2–8°C‡ | May decompose via allyl oxidation |
| tert-Butyl 2-(propan-2-ylidene)hydrazinecarboxylate | Not specified | Store at 2–8°C, sealed, dry | Stable under recommended conditions |
| tert-Butyl (3s,4r)-pyrrolidine-carboxylate | Solid | Stable in dry, ventilated areas | No known hazardous reactions |
‡Inferred from analogs.
Key Observations :
Key Observations :
- Allyl-containing compounds may pose higher reactivity risks (e.g., sensitization) compared to non-reactive analogs like pyrrolidine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
